molecular formula C14H18BrN3O2S B6965914 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide

1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B6965914
M. Wt: 372.28 g/mol
InChI Key: UOQBFDBEJGRNRE-UHFFFAOYSA-N
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Description

1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring substituted with a brominated cyanophenyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-[(2-chloro-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
  • 1-[1-[(2-fluoro-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide

Uniqueness

1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications .

Properties

IUPAC Name

1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2S/c1-17-21(19,20)10-13-3-2-6-18(13)9-12-5-4-11(8-16)7-14(12)15/h4-5,7,13,17H,2-3,6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQBFDBEJGRNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCCN1CC2=C(C=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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